molecular formula C9H11N3O2 B13187824 2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid

2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B13187824
M. Wt: 193.20 g/mol
InChI Key: CXCZWYOLMSBQGJ-UHFFFAOYSA-N
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Description

2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopropyl(methyl)amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a pyrimidine derivative, followed by carboxylation. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization and carboxylation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of both the cyclopropyl(methyl)amino group and the pyrimidine ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c1-12(6-2-3-6)9-10-5-4-7(11-9)8(13)14/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

CXCZWYOLMSBQGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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